9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one
Description
This compound features a complex polycyclic framework comprising a thiochromene ring fused to a thiazol-2-one moiety. Its structure is characterized by:
Properties
IUPAC Name |
9-(4-hydroxy-3-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-22-12-7-9(4-5-11(12)20)14-13-8-2-3-10(6-8)15(13)23-17-16(14)24-18(21)19-17/h4-5,7-8,10,13-15,20H,2-3,6H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUWZJNVRUBDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3C4CCC(C4)C3SC5=C2SC(=O)N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one is a thiazole derivative that has garnered attention due to its various biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial and antitumor properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 361.5 g/mol. The structure features a thiazole ring fused with a chromene moiety, which contributes to its biological activities.
Structural Representation
- IUPAC Name : 9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one
- Molecular Formula : C18H19NO3S2
- Molecular Weight : 361.47 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this thiazole derivative exhibit significant antimicrobial properties. For instance:
- A study by Murthy & Shashikanth (2012) demonstrated that novel aryl methanones displayed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Further investigations into thiazolyl pyrazole and benzoxazole derivatives highlighted their potential as antibacterial agents (Landage et al., 2019).
These findings suggest that the thiazole structure may enhance the compound's ability to inhibit bacterial growth.
Antitumor Activity
The antitumor effects of related compounds have also been documented:
- Bhole & Bhusari (2011) reported that certain thiazole derivatives inhibited the growth of various cancer cell lines, including those associated with leukemia and non-small cell lung cancer. This suggests potential applications in cancer therapy.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzyme Activity : Thiazoles are known to interfere with specific enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : Some studies indicate that thiazole derivatives can trigger programmed cell death in malignant cells.
- Antioxidant Properties : The presence of hydroxyl and methoxy groups may contribute to antioxidant activity, reducing oxidative stress in cells.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Antitumor Activity in Cell Lines
In vitro studies on human leukemia cell lines showed that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 (Leukemia) | 50 |
| A549 (Lung Cancer) | 75 |
Future Directions
The promising biological activities of 9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one warrant further research. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways involved in its biological effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Comparison with Similar Compounds
Thiaza-Azatetracyclic Derivatives
Compound A : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 ()
Compound B : 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 ()
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Aromatic substituent | 4-Hydroxy-3-methoxyphenyl | 4-Methoxyphenyl | 4-Hydroxyphenyl |
| Hydrogen-bonding capacity | High (OH and OMe groups) | Moderate (OMe only) | High (OH group) |
| Bioactivity | Not reported | Not reported | Not reported |
Heterocyclic Variants: Thiazole vs. Oxadiazole/Thiadiazole
Compound C: 1-(5-((9H-Carbazol-9-yl)Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone () Compound D: Thiadiazole derivatives (e.g., 13a–13d, )
| Property | Target Compound | Compound C | Compound D |
|---|---|---|---|
| Core heterocycle | Thiazol-2-one | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole |
| Bioactivity | Not reported | Antibacterial (4b, 4d, 4e) | Antifungal/antimicrobial |
| Synthetic route | Likely cyclization | Hydrazide condensation | Hydrazonoyl chloride reaction |
hydrazonoyl chloride pathways) affect scalability .
Fused Chromene Systems
Compound E: Chromeno[2,3-d]pyrimidine derivatives (e.g., 9a–9d, )
| Property | Target Compound | Compound E |
|---|---|---|
| Fused ring system | Methanothiochromeno-thiazole | Chromeno-pyrimidine |
| Substituents | 4-Hydroxy-3-methoxyphenyl | 2-Chlorobenzylidene |
| Bioactivity | Not reported | Potential anticancer activity |
Key Insight : Chlorophenyl substituents in Compound E may enhance lipophilicity and membrane permeability compared to the target’s polar hydroxy-methoxy group .
Physicochemical and Spectral Comparisons
Spectral Data
- Target Compound: Expected IR peaks for thiazol-2-one (C=O ~1700 cm⁻¹) and phenolic OH (~3200–3500 cm⁻¹). NMR would show distinct signals for the methanothiochromeno-thiazole protons.
- Compound A/B () : Similar IR for C=O but differing aromatic substituent shifts in NMR .
- Compound C () : Oxadiazole C=N peaks (~1600 cm⁻¹) and carbazole aromatic protons in NMR .
Solubility and Stability
- The target’s hydroxy group may improve aqueous solubility over purely aromatic analogs (e.g., Compound E).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
